molecular formula C23H16N4 B15185034 (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- CAS No. 95854-72-1

(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)-

Cat. No.: B15185034
CAS No.: 95854-72-1
M. Wt: 348.4 g/mol
InChI Key: UFHLQAOMUXALJQ-FOCLMDBBSA-N
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Description

(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- typically involves the construction of the triazoloquinazoline core followed by the introduction of the phenyl and phenylethenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazole ring, which is then fused with a quinazoline moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline alcohols .

Scientific Research Applications

(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism underlying its anticancer activity. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for anticancer research .

Properties

CAS No.

95854-72-1

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

5-phenyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C23H16N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-16H/b16-15+

InChI Key

UFHLQAOMUXALJQ-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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